molecular formula C24H31N3O B3005076 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide CAS No. 921902-45-6

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide

Katalognummer B3005076
CAS-Nummer: 921902-45-6
Molekulargewicht: 377.532
InChI-Schlüssel: QLINHHYOWIYLDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide is a synthetic molecule that appears to be related to a class of piperidine derivatives. These derivatives have been studied for their potential pharmacological activities, such as anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents and treatments for Alzheimer's disease . The structure of the compound suggests that it may interact with biological targets such as enzymes or receptors, which could be the basis for its therapeutic effects.

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various functional groups to the piperidine moiety. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with bulky groups and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances anti-AChE activity . Another synthesis approach for a related compound, a δ opioid receptor agonist, involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide . These methods highlight the versatility in synthesizing piperidine derivatives and the importance of structural modifications for biological activity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of a phenyl group on the nitrogen atom of the amide moieties in related compounds has been shown to enhance anti-AChE activity . Additionally, the basic quality of the nitrogen atom in the piperidine ring is important for activity, as demonstrated by the inactivity of the N-benzoylpiperidine derivative . The structure-activity relationships (SAR) of these compounds are further explored by introducing rigid analogues and heterobicyclic ring systems, which can lead to potent inhibitors of AChE .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine derivatives are key to their pharmacological properties. For example, the synthesis of carbon-14 labelled benzamide derivatives involves the formation of an aryllithium intermediate that reacts with carbon dioxide . The ability to introduce various substituents and modify the piperidine core structure allows for the fine-tuning of the compounds' interactions with biological targets, such as enzymes involved in neurotransmitter degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compounds' bioavailability and efficacy as potential therapeutic agents. For instance, the introduction of sulfonyl groups and other bulky substituents can affect the solubility and ability to cross the blood-brain barrier, which is critical for central nervous system-active drugs . The potency and selectivity of these compounds towards their biological targets, such as AChE over BuChE, are also determined by their structural features .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-26-14-8-11-20-17-21(12-13-22(20)26)23(27-15-6-3-7-16-27)18-25-24(28)19-9-4-2-5-10-19/h2,4-5,9-10,12-13,17,23H,3,6-8,11,14-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINHHYOWIYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.